molecular formula C15H17ClN2O3 B5537601 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol

4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol

Cat. No. B5537601
M. Wt: 308.76 g/mol
InChI Key: WVUOXXVAOBVKGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol often involves intricate steps that include nucleophilic substitutions, cyclization, and functional group transformations. For instance, carbon nucleophilicities of indoles in S(N)Ar substitutions of superelectrophilic compounds have been studied to understand the coupling reactions with indoles, which could be a step in the synthesis of such complex molecules (Rodríguez-Dafonte et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol can be elucidated through techniques such as X-ray crystallography. For example, structural investigations on related chlorophenyl-indole derivatives provide insights into their crystalline forms and molecular conformations, which are crucial for understanding their chemical behavior and interactions (Yamuna et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various organic reactions, including nucleophilic substitutions, electrophilic additions, and cyclization processes. The study of carbon nucleophilicities in S(N)Ar substitutions, for instance, provides valuable information on how these compounds react under different conditions, forming new bonds and structures (Rodríguez-Dafonte et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. Investigations into related compounds' crystal structures reveal information on molecular packing, intermolecular interactions, and stability, which are essential for understanding their physical behavior (Yamuna et al., 2010).

Scientific Research Applications

Electrophilic Behavior and Nucleophilic Couplings

Research has demonstrated the unique electrophilic behavior of compounds similar to "4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol" in nucleophilic couplings. A study highlighted the carbon nucleophilicities of indoles in SNAr substitutions of superelectrophilic compounds, showcasing the potential for creating complex chemical structures through facile carbon-carbon couplings with weak carbon nucleophiles (Rodríguez-Dafonte et al., 2009).

Vibrational Spectroscopy and Quantum Mechanical Study

A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study on a closely related compound indicated its biological activity potential due to its high electrophilicity index. This research underpins the importance of such compounds in understanding molecular interactions and properties (Kuruvilla et al., 2018).

Enantioselective Synthesis

Enantioselective synthesis research has explored the use of oxazoline and similar compounds in creating highly functionalized molecules with excellent enantioselectivity. Such studies are crucial for developing methods to synthesize compounds with specific chiral properties, which is important in pharmaceuticals and materials science (Sun et al., 2007).

Heterocyclic Derivative Syntheses

Research into the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation has shown the versatility of compounds like 1,4-oxazepan in forming a wide range of heterocycles. This illustrates the compound's utility in synthesizing diverse molecular architectures for pharmaceuticals and agrochemicals (Bacchi et al., 2005).

Atropisomerism and Stereochemical Studies

The study of atropisomerism in derivatives provides insights into the stereochemical complexities of these compounds. Understanding the stereochemical properties and behaviors of such molecules can aid in the design of drugs with targeted biological activities (Marubayashi et al., 1992).

properties

IUPAC Name

(7-chloro-1-methylindol-2-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-17-13(7-10-3-2-4-12(16)14(10)17)15(20)18-5-6-21-9-11(19)8-18/h2-4,7,11,19H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUOXXVAOBVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C(=CC=C2)Cl)C(=O)N3CCOCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol

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